
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that features an adamantane moiety, a furan ring, and a chloroacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Adamantane Derivative: The starting material, adamantane, is chlorinated to form 1-chloroadamantane.
Acetamide Formation: 1-chloroadamantane is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(adamantan-1-yl)-2-chloroacetamide.
Furan Ring Introduction: The final step involves the reaction of N-(adamantan-1-yl)-2-chloroacetamide with furan-2-ylmethanol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while the adamantane moiety can be hydroxylated.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of N-(adamantan-1-yl)-2-azidoacetamide or N-(adamantan-1-yl)-2-thiocyanatoacetamide.
Oxidation: Formation of furanone derivatives.
Hydrolysis: Formation of adamantane-1-carboxylic acid and furan-2-ylmethylamine.
科学研究应用
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
作用机制
The mechanism of action of N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the furan ring may contribute to specific binding interactions.
相似化合物的比较
Similar Compounds
N-(adamantan-1-yl)-2-chloroacetamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
N-(adamantan-1-yl)-2-azidoacetamide: Contains an azido group instead of a chloro group, which can be used for click chemistry applications.
N-(adamantan-1-yl)-2-thiocyanatoacetamide: Contains a thiocyanato group, offering different reactivity and potential biological activities.
Uniqueness
N-(adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide is unique due to the combination of the adamantane moiety, chloroacetamide group, and furan ring. This combination provides a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c18-10-16(20)19(11-15-2-1-3-21-15)17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVGEGHVRNBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=CO4)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
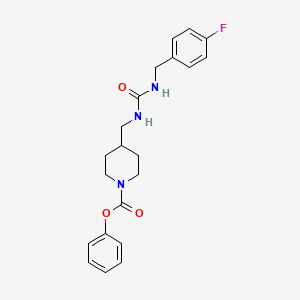
![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)
![N-(2,4-dimethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2632359.png)
![N-methyl-N-(3-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2632361.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2632362.png)
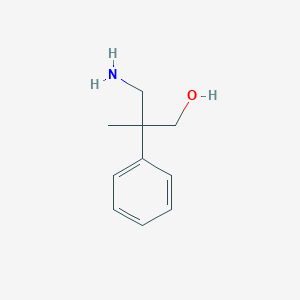
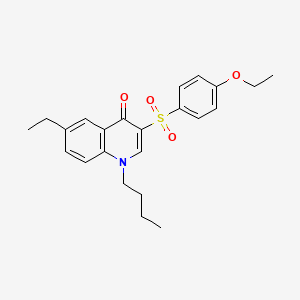
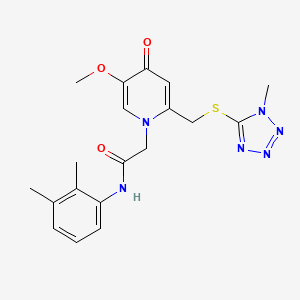
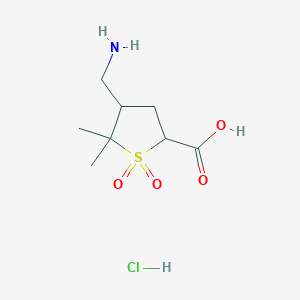
![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)
![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)
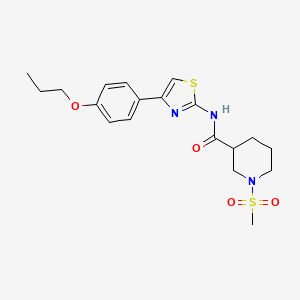
![N-(2,4-dichlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2632379.png)
